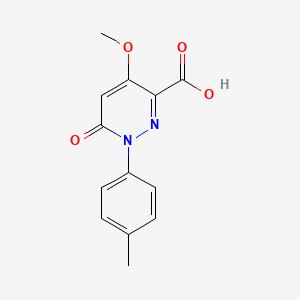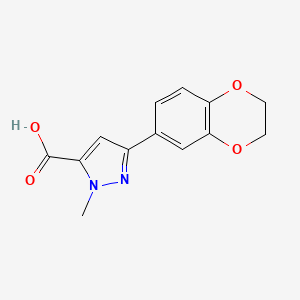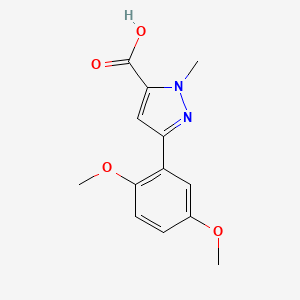
3-(2-Fluorophenyl)pyridine-2-methanol
Übersicht
Beschreibung
3-(2-Fluorophenyl)pyridine-2-methanol (3-F2PM) is a heterocyclic compound that belongs to the class of organic molecules known as pyridines. It is composed of a nitrogen-containing six-membered ring fused to a phenyl ring containing a fluorine atom at the 2-position. 3-F2PM is a versatile compound that has been used for a variety of purposes, ranging from synthesis of other compounds to applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Theoretical Studies and Molecular Analysis :
- The compound has been the subject of theoretical studies using Density Functional Theory (DFT), aiding in understanding its molecular structure, vibrational frequencies, and active sites (Trivedi, 2017).
- These studies are crucial for predicting the reactivity and interaction of this molecule in various chemical processes.
Applications in Organic Electronics and Solar Cells :
- Pyridine-incorporated polyfluorene derivatives, which may include similar structures, have been developed as cathode interfacial layers in polymer solar cells. This application leverages the unique electronic properties of the pyridine moiety for enhancing solar cell efficiency (Chen et al., 2017).
Fluorescent Sensors and Detection Applications :
- Compounds containing pyridine structures have been utilized in the development of fluorescent sensors. These sensors can detect changes in environmental conditions like pH levels or the presence of specific ions (Yang et al., 2013).
- Such sensors have potential applications in environmental monitoring and biochemical analysis.
Catalysis and Chemical Synthesis :
- Pyridine derivatives play a role in catalytic processes, such as the methanolysis of phosphorothioates, indicating their potential in facilitating various chemical reactions (Liu et al., 2010).
Synthesis of Novel Compounds :
- The structure of 3-(2-Fluorophenyl)pyridine-2-methanol or related compounds can be used in the synthesis of various other chemical entities, demonstrating its utility as a building block in organic synthesis (Percino et al., 2007).
Eigenschaften
IUPAC Name |
[3-(2-fluorophenyl)pyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-11-6-2-1-4-9(11)10-5-3-7-14-12(10)8-15/h1-7,15H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAYKWFCUUWLPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N=CC=C2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)pyridine-2-methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B1415374.png)


![7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol](/img/structure/B1415378.png)


![[5-(3-Methoxyphenyl)isoxazol-3-yl]methanol](/img/structure/B1415383.png)

![2-[(2-Pyrazinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1415388.png)



![[(6-Ethylpyrimidin-4-yl)thio]acetic acid](/img/structure/B1415392.png)